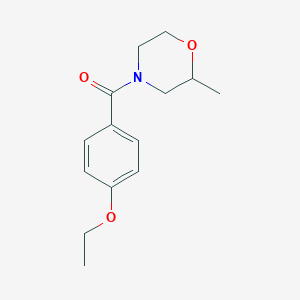![molecular formula C14H17N3O2 B7492471 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide](/img/structure/B7492471.png)
2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide, also known as L-2-HG, is a metabolite that has gained significant attention in the scientific community due to its potential role in cancer development and progression. L-2-HG is produced by the enzyme D-2-hydroxyglutarate dehydrogenase (D-2-HGDH) and is involved in various cellular processes, including epigenetic regulation and energy metabolism. In
作用机制
2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide is a competitive inhibitor of α-KG-dependent dioxygenases, which are enzymes involved in epigenetic regulation, including histone and DNA demethylases. The inhibition of these enzymes by 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide leads to alterations in gene expression and cellular differentiation, ultimately contributing to oncogenesis.
Biochemical and Physiological Effects:
2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide has been shown to affect various cellular processes, including energy metabolism and epigenetic regulation. The accumulation of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide can lead to alterations in cellular differentiation and gene expression, ultimately contributing to tumorigenesis. Additionally, 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide has been shown to affect the activity of other enzymes, including prolyl hydroxylases, which are involved in the regulation of hypoxia-inducible factor (HIF) signaling.
实验室实验的优点和局限性
The use of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in laboratory experiments can provide insights into the role of this metabolite in cancer development and progression. However, the accumulation of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in cancer cells can also be a result of other mutations, making it difficult to determine the specific role of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in oncogenesis. Additionally, the use of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in laboratory experiments may not accurately reflect the physiological conditions in vivo.
未来方向
Future research on 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide should focus on the development of inhibitors of D-2-HGDH as a potential therapeutic approach for cancer treatment. Additionally, the role of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in other cellular processes, such as energy metabolism and hypoxia-inducible factor signaling, should be further explored. The use of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide as a biomarker for cancer diagnosis and prognosis should also be investigated. Finally, the development of more accurate methods for the detection and quantification of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in biological samples should be pursued.
In conclusion, 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide is a metabolite that has gained significant attention in the scientific community due to its potential role in cancer development and progression. The synthesis of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide involves the enzymatic conversion of α-KG to 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide by D-2-HGDH. 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide has been extensively studied in cancer research due to its potential role in oncogenesis. The inhibition of α-KG-dependent dioxygenases by 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide leads to alterations in gene expression and cellular differentiation, ultimately contributing to tumorigenesis. Future research on 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide should focus on the development of inhibitors of D-2-HGDH as a potential therapeutic approach for cancer treatment, as well as the role of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in other cellular processes and its use as a biomarker for cancer diagnosis and prognosis.
合成方法
The synthesis of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide involves the enzymatic conversion of alpha-ketoglutarate (α-KG) to 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide by D-2-HGDH. D-2-HGDH is a mitochondrial enzyme that converts D-2-hydroxyglutarate (D-2-HG) to α-KG in the tricarboxylic acid (TCA) cycle. The reverse reaction of this enzyme results in the production of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide.
科学研究应用
2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide has been extensively studied in cancer research due to its potential role in oncogenesis. Mutations in D-2-HGDH have been identified in various types of cancer, including gliomas, acute myeloid leukemia, and chondrosarcomas. These mutations result in the accumulation of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide, which can affect cellular processes such as DNA methylation and histone modification, ultimately leading to tumorigenesis.
属性
IUPAC Name |
2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-4-5-12(18)11(8-10)14(19)17(3)9-13-15-6-7-16(13)2/h4-8,18H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDSBYDPHWIGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)N(C)CC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

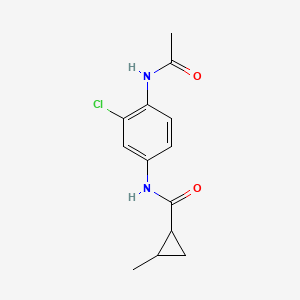
![2-Cyclopent-2-en-1-yl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7492392.png)
![N-[3-oxo-3-(2-propan-2-yliminopyridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B7492393.png)
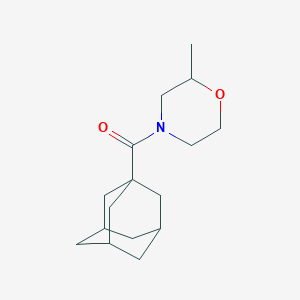
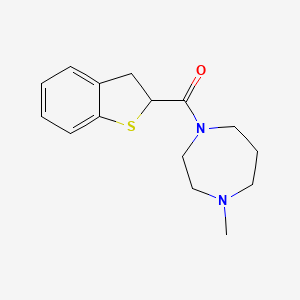
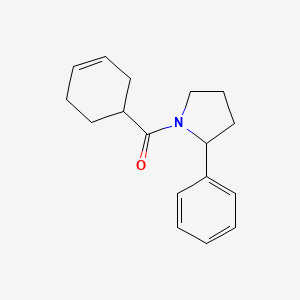

![1-[5-(2-phenylpyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7492429.png)
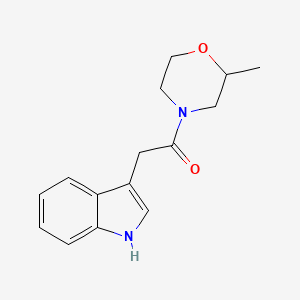
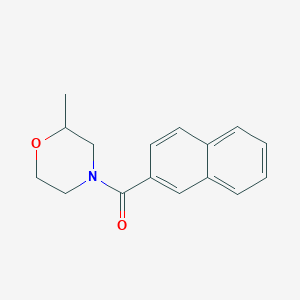
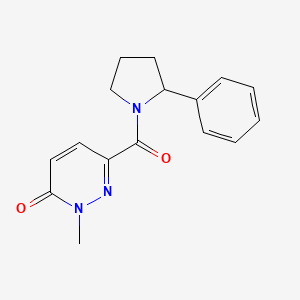
![[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492458.png)
![[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492465.png)
